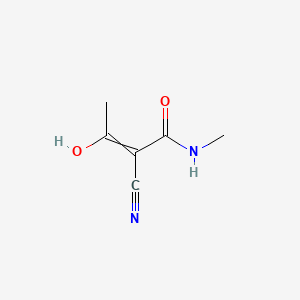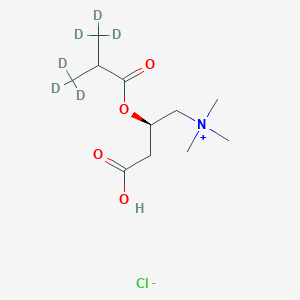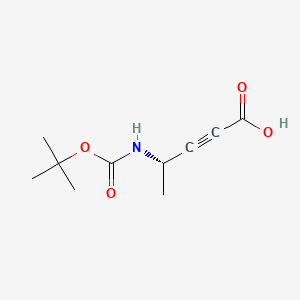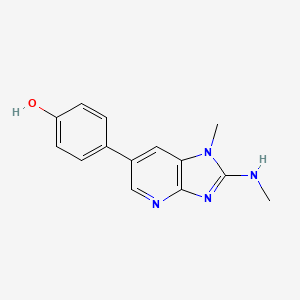
N2-Methyl-4'-OH-PhIP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl-4’-OH-PhIP, also known as N2-Methyl-4’-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a metabolite of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a carcinogenic compound found in protein-rich foods such as cooked meats and fish. It is formed during the Maillard reaction, which occurs at high temperatures during cooking or frying .
Vorbereitungsmethoden
The synthesis of N2-Methyl-4’-OH-PhIP involves the hydroxylation of PhIP. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The hydroxylation occurs at the 4’ position of the phenyl ring, resulting in the formation of N2-Methyl-4’-OH-PhIP
Analyse Chemischer Reaktionen
N2-Methyl-4’-OH-PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert it back to its parent compound, PhIP.
Substitution: The hydroxyl group at the 4’ position can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N2-Methyl-4’-OH-PhIP is primarily used in scientific research to study the metabolism and carcinogenicity of PhIP. It serves as a biomarker for exposure to PhIP and helps researchers understand the metabolic pathways involved in the bioactivation and detoxification of PhIP. This compound is also used to investigate the role of cytochrome P450 enzymes in the metabolism of heterocyclic aromatic amines .
Wirkmechanismus
The mechanism of action of N2-Methyl-4’-OH-PhIP involves its interaction with DNA. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and contribute to the carcinogenic effects of PhIP. The formation of DNA adducts is facilitated by the bioactivation of N2-Methyl-4’-OH-PhIP by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can bind to DNA .
Vergleich Mit ähnlichen Verbindungen
N2-Methyl-4’-OH-PhIP is similar to other metabolites of PhIP, such as N2-hydroxy-PhIP and 4’-OH-PhIP. These compounds share similar metabolic pathways and mechanisms of action. N2-Methyl-4’-OH-PhIP is unique in its specific hydroxylation at the 4’ position, which distinguishes it from other metabolites. Other similar compounds include:
N2-hydroxy-PhIP: A mutagenic activation product of PhIP.
4’-OH-PhIP: A detoxification product of PhIP.
2-OH-PhIP: Another metabolite of PhIP with unknown mutagenic potential.
Eigenschaften
Molekularformel |
C14H14N4O |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
4-[1-methyl-2-(methylamino)imidazo[4,5-b]pyridin-6-yl]phenol |
InChI |
InChI=1S/C14H14N4O/c1-15-14-17-13-12(18(14)2)7-10(8-16-13)9-3-5-11(19)6-4-9/h3-8,19H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
NADCHEREJJYXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=C(N1C)C=C(C=N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




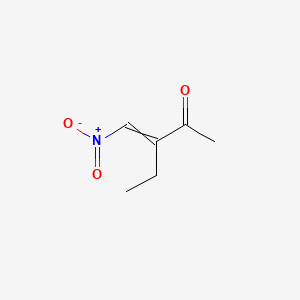
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
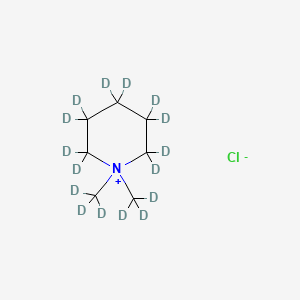
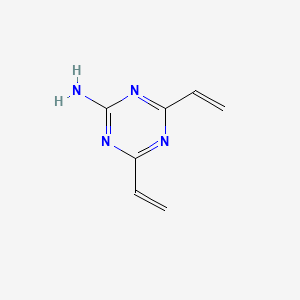
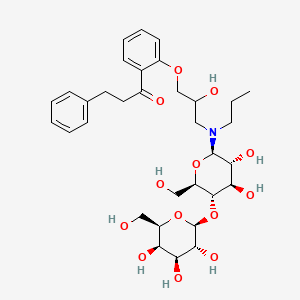
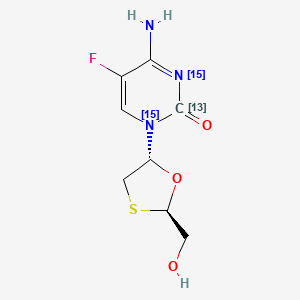

![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
